molecular formula C9H8ClNO2 B1601553 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one CAS No. 285991-71-1

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B1601553
CAS No.: 285991-71-1
M. Wt: 197.62 g/mol
InChI Key: SYUCKMHGOHWLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one is an organic compound with the chemical formula C9H8ClNO2. It is a member of the furo[3,4-c]pyridine family, characterized by a fused ring system containing both furan and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with acetone in the presence of a base, followed by cyclization to form the furo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furo[3,4-c]pyridine derivatives .

Scientific Research Applications

4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one: The parent compound.

    4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-ol: A hydroxylated derivative.

    4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-amine: An amine derivative.

Uniqueness

This compound is unique due to its specific ring structure and the presence of both furan and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-1,1-dimethylfuro[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-9(2)5-3-4-11-7(10)6(5)8(12)13-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCKMHGOHWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=NC=C2)Cl)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478942
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285991-71-1
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 3
Reactant of Route 3
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 4
Reactant of Route 4
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 5
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.